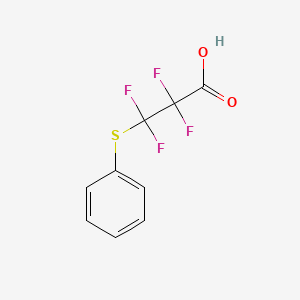

2,2,3,3-Tetrafluoro-3-(phenylthio)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrafluoropropionic acid is a type of fluorinated compound. These compounds are known for their high stability, resistance to degradation, and unique physical and chemical properties .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of specialized techniques and reagents. For example, tetrafluoropropionic acid can be synthesized through various methods, including the fluorination of corresponding hydrocarbon precursors .Molecular Structure Analysis

The molecular structure of a tetrafluoropropionic acid would typically consist of a three-carbon backbone with two fluorine atoms attached to each of the last two carbons .Physical And Chemical Properties Analysis

Fluorinated compounds are known for their unique physical and chemical properties, including high thermal and chemical stability, low reactivity, and resistance to degradation .Scientific Research Applications

Advanced Oxidation Processes for Wastewater Treatment

2,2,3,3-Tetrafluoro-1-propanol (TFP), closely related to the compound , has been extensively used as a solvent in CD-R and DVD-R fabrication due to its fluorinated alkyl-chain configuration. However, its non-biodegradable nature poses significant environmental risks. Research by Shih et al. (2013) on the mineralization and defluoridation of TFP through UV oxidation in a novel three-phase fluidized bed reactor demonstrates an efficient method for treating TFP wastewater, achieving over 99.95% TOC removal and 99% fluoride removal, indicating potential applications in environmental cleanup processes (Shih, Tsai, & Huang, 2013).

Electrocatalytic Production of High-Value Chemicals

Wang et al. (2014) explored the green and highly selective oxidation of TFP to produce sodium 2,2,3,3-tetrafluoropropionate (STFP), a valuable chemical, using a functional electrocatalytic reactor. This process achieved a TFP conversion of 91.9% with a selectivity to STFP over 99.9%, highlighting the compound's potential in the synthesis of high-value chemicals through sustainable methods (Wang, Wang, Li, Bin, Yin, Kang, & He, 2014).

Environmental Impact of Fluorinated Alternatives

Heydebreck et al. (2015) investigated the occurrence and distribution of fluorinated alternatives, including 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid (HFPO-DA), in European and Chinese river/estuary systems. This study revealed significant pollution from industrial sources, emphasizing the need for stringent environmental monitoring and regulation of fluorinated substances (Heydebreck, Tang, Xie, & Ebinghaus, 2015).

Aquatic Hazard and Bioaccumulation Studies

Research by Hoke et al. (2016) on ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate demonstrated low concern for aquatic hazard and bioconcentration in aquatic organisms. This study supports the environmental product stewardship assessment, suggesting the substance's lower impact on aquatic life compared to long-chain perfluoroalkyl acids (Hoke, Ferrell, Sloman, Buck, & Buxton, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,2,3,3-tetrafluoro-3-phenylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2S/c10-8(11,7(14)15)9(12,13)16-6-4-2-1-3-5-6/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYNERRAIMGYBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(C(C(=O)O)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2598890.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2598898.png)

![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2598902.png)

![ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2598908.png)